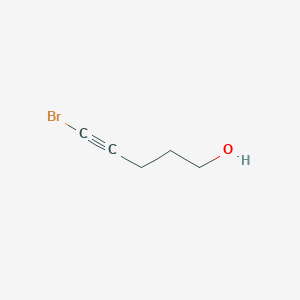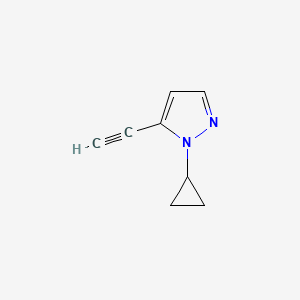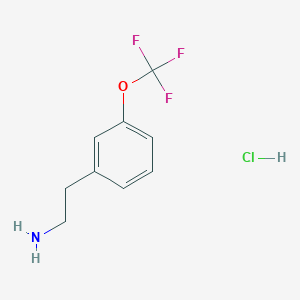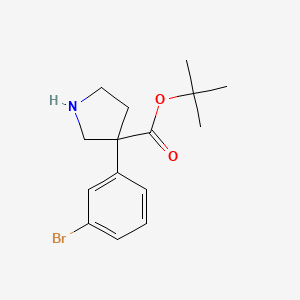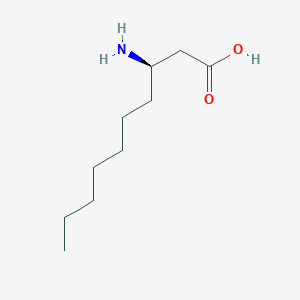
Decanoic acid, 3-amino-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 3-amino-, (3R)- is an organic compound that belongs to the class of amino acids It is a derivative of decanoic acid, which is a saturated fatty acid with a ten-carbon chain The (3R) configuration indicates the specific stereochemistry of the amino group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanoic acid, 3-amino-, (3R)- typically involves the following steps:
Starting Material: The synthesis begins with decanoic acid, which is commercially available or can be synthesized from simpler hydrocarbons.
Stereoselective Synthesis: Ensuring the (3R) configuration requires the use of chiral catalysts or chiral starting materials to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of Decanoic acid, 3-amino-, (3R)- may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, 3-amino-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decanoic acid derivatives, while reduction can produce decanol derivatives.
Aplicaciones Científicas De Investigación
Decanoic acid, 3-amino-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with biological membranes.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Decanoic acid, 3-amino-, (3R)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Decanoic acid: A simpler fatty acid without the amino group.
3-Aminodecanoic acid: Similar structure but may differ in stereochemistry.
Capric acid: Another name for decanoic acid, highlighting its use in different contexts.
Uniqueness
Decanoic acid, 3-amino-, (3R)- is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
162285-09-8 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
(3R)-3-aminodecanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
SSKFRIVYCVHCQK-SECBINFHSA-N |
SMILES isomérico |
CCCCCCC[C@H](CC(=O)O)N |
SMILES canónico |
CCCCCCCC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
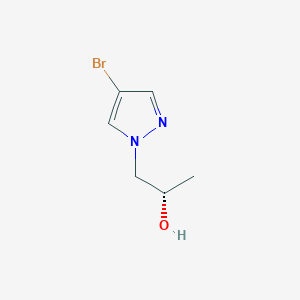
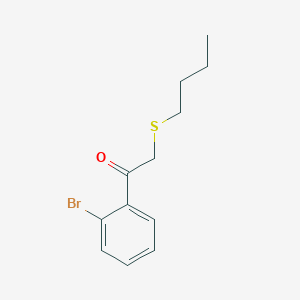
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B13508339.png)
![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)
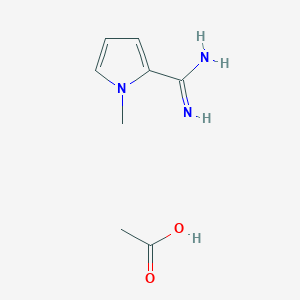

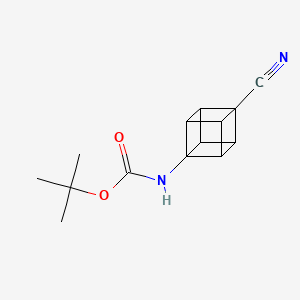
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)

